molecular formula C12H17NO B13312801 (2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine

(2s)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine

Cat. No.: B13312801
M. Wt: 191.27 g/mol
InChI Key: IYXHWZSBBUXBCD-NSHDSACASA-N
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Description

(2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine: is an organic compound characterized by a pyrrolidine ring substituted with a 3-methoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine typically involves the reaction of pyrrolidine with 3-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the pyrrolidine nitrogen.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride to reduce any double bonds or carbonyl groups present in derivatives of this compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes, alcohols.

    Substitution: Derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry: In organic synthesis, (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound may be studied for its potential biological activity, including its interaction with various enzymes and receptors. It could serve as a lead compound in the development of new pharmaceuticals.

Medicine: Potential applications in medicinal chemistry include the development of new therapeutic agents. Its structure may be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific biological targets.

Industry: In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials. Its derivatives might find applications in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

  • (E)-3-(2-Methoxyphenyl)-2-butenoic Acid
  • Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl

Comparison: Compared to these similar compounds, (2S)-2-[(3-Methoxyphenyl)methyl]-pyrrolidine is unique due to its pyrrolidine ring structure, which imparts different chemical and biological properties

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2S)-2-[(3-methoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(9-12)8-11-5-3-7-13-11/h2,4,6,9,11,13H,3,5,7-8H2,1H3/t11-/m0/s1

InChI Key

IYXHWZSBBUXBCD-NSHDSACASA-N

Isomeric SMILES

COC1=CC=CC(=C1)C[C@@H]2CCCN2

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCN2

Origin of Product

United States

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